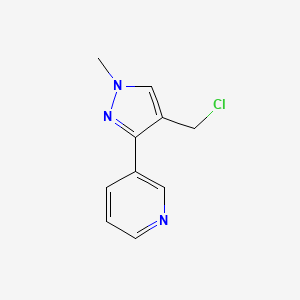

3-(4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine

Description

3-(4-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a pyrazole moiety. The pyrazole ring is substituted with a chloromethyl group at the 4-position and a methyl group at the 1-position. The chloromethyl group may act as a reactive site for further functionalization, enabling the development of derivatives with tailored properties .

Synthesis of related pyridine-pyrazole hybrids often involves coupling reactions. For example, describes a copper-catalyzed reaction using cesium carbonate to form N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, albeit with a low yield (17.9%), highlighting challenges in optimizing such reactions .

Properties

IUPAC Name |

3-[4-(chloromethyl)-1-methylpyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-14-7-9(5-11)10(13-14)8-3-2-4-12-6-8/h2-4,6-7H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSGDJVXWXRYMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CN=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. The compound features a pyrazole moiety attached to a pyridine ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and the results of recent research studies.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 193.63 g/mol. The structure includes a chloromethyl group that enhances its reactivity and potential for biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Target Receptors : The pyridine ring is known to interact with neurotransmitter receptors, particularly cholinergic receptors, which are involved in cognitive functions and memory.

- Enzyme Inhibition : Compounds with similar structures have demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Antimicrobial Activity : Compounds with pyridine and pyrazole structures have shown significant antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anti-cancer Properties : Preliminary studies suggest that this compound may exhibit anti-cancer activity by inducing apoptosis in cancer cells through modulation of signaling pathways.

Case Studies

-

Study on Enzyme Inhibition :

A study investigated the effects of various pyrazole derivatives on AChE activity. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating potent inhibition of AChE activity . -

Antimicrobial Testing :

Another study assessed the antimicrobial efficacy of several pyridine derivatives against common bacterial strains. The results showed that the compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria .

Structure–Activity Relationship (SAR)

Research has established a structure–activity relationship for pyrazole-pyridine compounds. Modifications to the chloromethyl group can significantly influence biological activity. For instance, increasing the electron-withdrawing nature of substituents on the pyridine ring has been linked to enhanced potency against specific targets .

Data Table: Biological Activity Summary

Scientific Research Applications

Medicinal Chemistry

3-(4-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.

- Anticancer Activity : Research has indicated that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. The incorporation of the chloromethyl group may enhance these properties by facilitating interactions with nucleophiles in biological systems .

- Neurological Applications : Compounds similar to this have been studied as positive allosteric modulators for muscarinic acetylcholine receptors, which are crucial in neurological functions. This suggests potential applications in treating neurodegenerative diseases .

Agrochemicals

The compound's reactivity makes it suitable for developing agrochemicals, particularly pesticides. Its ability to form stable bonds with biological molecules can be harnessed to create effective herbicides and insecticides.

- Pesticidal Activity : Patents indicate that compounds with similar structures have been utilized as pesticides due to their efficacy in targeting specific pests while minimizing harm to non-target species . The chloromethyl group enhances the electrophilicity of the molecule, making it more reactive towards nucleophilic sites in pest organisms.

Material Science

In material science, this compound can be used as a building block for synthesizing novel materials.

- Polymer Chemistry : The chloromethyl group can participate in various polymerization reactions, leading to the development of new polymers with desirable properties such as increased thermal stability or enhanced mechanical strength .

Case Study 1: Anticancer Properties

A study explored the synthesis of pyrazole derivatives and their anticancer activities against human cancer cell lines. The results demonstrated that modifications at the chloromethyl position significantly influenced cytotoxicity, indicating that this compound could be a lead compound for further development .

Case Study 2: Pesticide Development

In another investigation, researchers synthesized various derivatives of chloromethyl pyrazole compounds and evaluated their effectiveness as insecticides. Results showed that certain derivatives exhibited significant insecticidal activity against common agricultural pests, suggesting practical applications in crop protection .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations

The substituent pattern on the pyrazole and pyridine rings significantly influences physicochemical and biological properties:

- Target Compound : 1-methyl and 4-chloromethyl on pyrazole; pyridine at the 3-position. The chloromethyl group enhances reactivity for nucleophilic substitution .

- N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () : 4-amine and 3-methyl substituents on pyrazole. The amine group enables hydrogen bonding, improving solubility compared to the chloromethyl analog .

- 4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (): Chloro and dimethyl groups on pyrazole.

Physical and Chemical Properties

- Solubility : Chloromethyl derivatives (e.g., target compound) are likely less polar than amine analogs, reducing aqueous solubility but enhancing lipid membrane permeability .

Preparation Methods

The target compound consists of a pyridine ring substituted at the 3-position with a pyrazole ring, which itself is substituted at the 4-position with a chloromethyl group and methylated at the nitrogen (1-methyl). This structure suggests synthetic challenges related to selective substitution on the pyrazole ring and the introduction of the chloromethyl moiety.

Synthetic Strategy and Key Intermediates

The synthesis generally involves constructing the pyrazole ring attached to the pyridine core, followed by functionalization to introduce the chloromethyl group at the 4-position and methylation at the N1 position.

A well-documented approach, derived from patent US9522900B2 and related literature, involves:

- Cyclization of 3-hydrazinopyridine dihydrochloride with a dialkyl maleate to form an alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate intermediate.

- Chlorination of this intermediate to introduce the chlorine atom at the pyrazole ring.

- Oxidation to form the aromatic pyrazole system.

- Hydrolysis and decarboxylation steps to remove carboxyl groups and finalize the pyrazole structure.

- Methylation and chloromethylation to install the N-methyl and chloromethyl substituents.

Detailed Stepwise Preparation Methods

| Step | Reaction Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 3.1 | Cyclization to form pyrazolidine carboxylate (10a) | 3-hydrazinopyridine dihydrochloride + dialkyl maleate, solvent: inert organic solvent, temperature: ambient to 60°C | Forms alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate intermediate |

| 3.2 | Chlorination to form alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate (10b) | Chlorinating reagent: phosphoryl chloride (preferred) or phosphorus pentachloride; solvent: acetonitrile; temperature: 25–100°C (optimal ~60°C for 2 h) | Excess chlorinating reagent (1.1–10 fold) used; acetonitrile preferred for inertness and solubility |

| 3.3 | Oxidation to form alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate (10c) | Oxidants: manganese(IV) oxide or sodium persulfate/sulfuric acid; solvent: acetonitrile; temperature: 25–100°C (optimal ~60°C) | Oxidation aromatizes the pyrazole ring; excess oxidant (1.5–15 fold) often used |

| 3.4 | Hydrolysis to carboxylic acid hydrochloride (10d) | Aqueous hydrochloric acid; temperature: 25–100°C (optimal ~90°C) | Converts ester to carboxylic acid hydrochloride; excess HCl used as solvent and reagent |

| 3.5 | Decarboxylation to yield 3-chloro-1-(pyridin-3-yl)-1H-pyrazole | Copper(II) oxide in polar aprotic solvent; temperature: 80–140°C | Removes carboxyl group to finalize pyrazole structure |

| 3.6 | N-Methylation and chloromethylation | Alkylation reagents such as methyl iodide or chloromethylating agents under basic conditions | Introduces 1-methyl and 4-(chloromethyl) substituents on the pyrazole ring |

Reaction Conditions and Optimization

Chlorination Step: Phosphoryl chloride in acetonitrile at 60°C for 2 hours is optimal for achieving good conversion to the chlorinated intermediate (10b). The reaction mixture is cooled and diluted with water, followed by neutralization and extraction to isolate the product.

Oxidation Step: Manganese(IV) oxide in acetonitrile at 60°C effectively oxidizes the dihydro-pyrazole intermediate to the aromatic pyrazole (10c). Alternative oxidants like sodium persulfate/sulfuric acid can be used depending on scale and availability.

Hydrolysis: Excess aqueous HCl at 90°C converts the ester to the carboxylic acid hydrochloride salt (10d), which can be isolated by filtration.

Decarboxylation: Heating with copper(II) oxide in polar aprotic solvents (e.g., DMF, DMSO) at 80–140°C facilitates decarboxylation.

Methylation and Chloromethylation: These steps typically follow standard alkylation protocols, using methyl halides and chloromethylating reagents under basic conditions to selectively functionalize the pyrazole ring.

Research Findings and Yields

The multi-step process yields the target compound with improved purity and yield compared to direct coupling methods involving 3-chloropyrazole, which is difficult to prepare and isolate.

The stepwise approach allows for purification at intermediate stages, enhancing overall process efficiency.

Typical isolated yields for individual steps range from 70% to 90%, with the entire sequence optimized for industrial applicability.

The use of acetonitrile as solvent and phosphoryl chloride as chlorinating agent is preferred due to reaction efficiency and manageable work-up.

Summary Table of Preparation Route

| Intermediate/Product | Key Reagents | Solvent | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 10a (pyrazolidine carboxylate) | 3-hydrazinopyridine dihydrochloride, dialkyl maleate | Organic solvent | Ambient–60 | Hours | ~85 | Cyclization step |

| 10b (chlorinated dihydro-pyrazole) | Phosphoryl chloride | Acetonitrile | 60 | 2 h | 80–90 | Chlorination |

| 10c (oxidized pyrazole ester) | MnO2 or Na2S2O8/H2SO4 | Acetonitrile | 60 | Hours | 75–85 | Aromatization |

| 10d (carboxylic acid hydrochloride) | HCl (aqueous) | Water | 90 | Hours | 80–90 | Hydrolysis |

| Final pyrazole (decarboxylated) | CuO | Polar aprotic solvent | 80–140 | Hours | 70–85 | Decarboxylation |

| 3-(4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine | Methylating and chloromethylating agents | Various | Ambient–Reflux | Hours | Variable | Alkylation steps |

Additional Notes

The described process avoids the direct use of 3-chloropyrazole, which is challenging to synthesize and purify.

The multi-step approach allows for better control of regioselectivity and functional group compatibility.

Reaction monitoring by TLC, NMR, and HPLC is recommended to ensure completion and purity at each step.

Purification techniques such as extraction, crystallization, and column chromatography are employed as needed.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Pyridine protons resonate at δ 8.8–9.0 ppm (meta to N), while the chloromethyl group appears as a singlet at δ 4.5–5.0 ppm. Pyrazole C3 (attached to pyridine) shows downfield shifts (δ 145–150 ppm in ¹³C) due to conjugation .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., m/z 215.1200 for related analogs) .

- Contradictions : Discrepancies in integration (e.g., overlapping pyrazole/pyridine signals) can be resolved via 2D NMR (HSQC, HMBC) or deuteration studies .

How can crystallographic data for this compound be refined to resolve disorder in the chloromethyl group?

Advanced Research Question

Disorder in the chloromethyl moiety (common in flexible substituents) requires advanced refinement:

- SHELXL refinement : Use PART and AFIX commands to model split positions. Apply anisotropic displacement parameters (ADPs) for Cl and adjacent carbons .

- Twinned data : For crystals with low symmetry (e.g., monoclinic), apply TWIN/BASF commands. Validate via R₁ (~5%) and wR₂ (~12%) metrics .

- Validation tools : Check PLATON/ADDSYM for missed symmetry and CCDC Mercury for packing interactions influencing disorder .

What computational methods predict the compound’s electronic properties and guide synthetic planning?

Advanced Research Question

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) to map electrostatic potential (ESP) surfaces. The chloromethyl group’s electron-withdrawing effect lowers pyridine’s LUMO, enhancing electrophilicity at C4 .

- Reactivity indices : Fukui functions (f⁻) identify nucleophilic sites (e.g., pyridine C4 for cross-coupling) .

- MD simulations : Solvent effects (e.g., DMSO vs. THF) on reaction pathways can be modeled using OPLS-AA force fields .

How does steric hindrance from the 1-methyl group influence regioselectivity in subsequent reactions?

Advanced Research Question

The 1-methyl group on the pyrazole ring imposes steric constraints:

- Coupling reactions : Pd-catalyzed couplings at pyridine C4 are favored over C2/C6 due to reduced steric clash (pyrazole methyl vs. catalyst’s bulky ligands) .

- Nucleophilic attack : Amines preferentially react at the chloromethyl site rather than pyridine due to proximity and lower steric hindrance .

- Crystallographic evidence : Compare bond angles (e.g., C-Cl-C) in related structures to quantify steric effects .

What strategies mitigate decomposition of the chloromethyl group during storage or reaction?

Basic Research Question

- Storage : Store under inert gas (Ar) at –20°C in amber vials to prevent hydrolysis or light-induced radical pathways.

- Stabilizers : Add radical inhibitors (e.g., BHT) during reactions involving elevated temperatures .

- In situ generation : Prepare the chloromethyl intermediate immediately before use via Appel reaction (PPh₃/CCl₄) to minimize degradation .

How can the compound’s potential as a kinase inhibitor scaffold be evaluated?

Advanced Research Question

- Docking studies : Use PyRx/AutoDock Vina to model interactions with kinase ATP pockets (e.g., JAK2 or EGFR). The pyridine-pyrazole core mimics adenine binding .

- SAR analysis : Synthesize analogs (e.g., replacing Cl with Br or CF₃) and assay against kinase panels. Correlate IC₅₀ with substituent electronegativity .

- Metabolic stability : Test in vitro microsomal assays (human liver microsomes) to assess CYP450-mediated degradation of the chloromethyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.